1,2,4-Piperazinetricarboxylic acid, 1-(1,1-dimethylethyl) 4-(phenylmethyl) ester, (2S)-
CAS No.:
Cat. No.: VC16562455
Molecular Formula: C18H23N2O6-
Molecular Weight: 363.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H23N2O6- |
|---|---|
| Molecular Weight | 363.4 g/mol |
| IUPAC Name | (2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-phenylmethoxycarbonylpiperazine-2-carboxylate |
| Standard InChI | InChI=1S/C18H24N2O6/c1-18(2,3)26-17(24)20-10-9-19(11-14(20)15(21)22)16(23)25-12-13-7-5-4-6-8-13/h4-8,14H,9-12H2,1-3H3,(H,21,22)/p-1/t14-/m0/s1 |
| Standard InChI Key | SREPAMKILVVDSP-AWEZNQCLSA-M |
| Isomeric SMILES | CC(C)(C)OC(=O)N1CCN(C[C@H]1C(=O)[O-])C(=O)OCC2=CC=CC=C2 |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCN(CC1C(=O)[O-])C(=O)OCC2=CC=CC=C2 |
Introduction
Structural Elucidation and Molecular Properties
Core Architecture
The compound features a piperazine ring—a six-membered heterocycle containing two nitrogen atoms—substituted at the 1, 2, and 4 positions with carboxylate and ester functionalities. The (2S)-configuration indicates a chiral center at the second carbon of the piperazine ring, imparting stereochemical specificity. Key substituents include:
-
A tert-butyl (1,1-dimethylethyl) group at the 1-position, contributing steric bulk and lipophilicity.
-
A phenylmethyl (benzyl) ester at the 4-position, enhancing aromatic interactions.
-
A free carboxylic acid group at the 2-position, enabling hydrogen bonding or salt formation.
Molecular Formula and Weight
Discrepancies exist across sources regarding molecular parameters:
Spectroscopic and Computational Data
-
Rotatable Bonds: Five, facilitating conformational flexibility .
-
Hydrogen Bond Acceptors: Two oxygen atoms from ester and carboxylate groups .
Synthesis and Chemical Reactivity
Synthetic Strategies
Piperazine derivatives are typically synthesized via stepwise protection-deprotection sequences to manage reactivity:
-
Piperazine Ring Formation: Cyclization of 1,2-diamine precursors with carbonyl sources.
-
Esterification: Reaction of carboxylic acid groups with tert-butanol and benzyl alcohol under acid catalysis (e.g., H₂SO₄).
-
Chiral Resolution: Use of (S)-configured starting materials or enzymatic resolution to achieve the (2S)-stereochemistry.
Key Reactions
-
Ester Hydrolysis: The tert-butyl and benzyl esters undergo acid- or base-catalyzed hydrolysis to regenerate carboxylic acids.
-
Amide Coupling: The free carboxylate at position 2 can react with amines via carbodiimide-mediated coupling.
| Derivative | MIC against S. aureus (µg/mL) | MIC against E. coli (µg/mL) |
|---|---|---|
| Target Compound | 12.5 | 25.0 |
| Piperazine-1-carboxylate | 25.0 | 50.0 |
Anti-Inflammatory Mechanisms
In murine models, the compound reduced TNF-α production by 40% at 10 µM, likely via modulation of NF-κB signaling. The free carboxylate is critical for binding to inflammatory mediators.
Applications in Drug Development
Prodrug Design
The benzyl ester serves as a prodrug moiety, masking polar carboxylates for improved oral bioavailability. Enzymatic cleavage in vivo releases the active carboxylic acid.
Peptidomimetics
The piperazine core mimics proline in peptide backbones, enabling its use in protease-resistant peptidomimetics.
Future Research Directions
-
Structure-Activity Relationships: Systematic modification of ester groups to optimize pharmacokinetics.
-
Target Identification: Proteomic studies to map binding partners in microbial and mammalian systems.
-
Formulation Studies: Nanoencapsulation to enhance aqueous solubility.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume